molecular formula C16H12Cl2N2O4S B2499206 phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate CAS No. 318517-48-5

phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate

Cat. No. B2499206
CAS RN: 318517-48-5
M. Wt: 399.24
InChI Key: IFPYVFOYMCZXIA-UHFFFAOYSA-N
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Description

Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

Research into the synthesis and biological evaluation of derivatives similar to phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate has shown promising antimicrobial properties. For instance, studies have synthesized compounds exhibiting significant antimicrobial activity against various bacteria and fungi. This application is vital as it suggests potential utility in developing new antimicrobial agents to combat resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Applications

A notable application in cancer therapy has been identified, where derivatives of this compound, activated by CYP1A1, show selective cytotoxicity towards breast cancer cells. This selective action is tailored towards the characteristic pattern of CYP1A1 expression observed in a significant percentage of human breast tumors, indicating a promising approach in targeted chemotherapy (Fortin et al., 2017).

Structural Studies and Activity Differences

Structural studies have also been conducted to understand the conformational differences in derivatives, shedding light on their biological activity. These studies have revealed significant differences in the conformations adopted by similar molecules, which could provide insights into their varying degrees of biological activity, including antileishmanial effects (Borges et al., 2014).

Enzyme Inhibition

Additionally, derivatives have been evaluated for their inhibitory effects on carbonic anhydrase I and II, showing potential as therapeutic agents in treating conditions associated with these enzymes. This research highlights the compound's relevance in developing new inhibitors with specific pharmacological profiles (Gul et al., 2016).

Future Directions

While specific future directions for the study of phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate are not available, similar compounds have shown potential in various applications. For instance, heteroleptic Zn(II) complexes containing 8-hydroxy quinoline as a preliminary ligand and pyrazolone-based derivatives as a secondary ligand have shown good photoluminescence properties, suggesting potential applications in Organic Light Emitting Diodes (OLEDs) .

properties

IUPAC Name

phenyl 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c1-20-16(14(17)15(18)19-20)23-11-7-9-13(10-8-11)25(21,22)24-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPYVFOYMCZXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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